Panthenyl ethyl ether

Catalog No.
S569013
CAS No.
667-83-4
M.F
C11H23NO4
M. Wt
233.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panthenyl ethyl ether

CAS Number

667-83-4

Product Name

Panthenyl ethyl ether

IUPAC Name

(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1

InChI Key

MRAMPOPITCOOIN-VIFPVBQESA-N

SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O

Synonyms

panthenyl ethyl ether

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O

Isomeric SMILES

CCOCCCNC(=O)[C@@H](C(C)(C)CO)O

The exact mass of the compound Panthenyl ethyl ether is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Panthenyl ethyl ether (CAS: 667-83-4) is a stable, lipophilic derivative of panthenol (provitamin B5). In cosmetic and pharmaceutical applications, it functions as a hair and skin conditioning agent that, upon absorption, metabolizes into pantothenic acid (Vitamin B5). This conversion is central to its biological activity, as pantothenic acid is a key precursor for Coenzyme A, which is essential for numerous metabolic reactions that support skin and hair health. Its primary procurement advantage over the more common D-panthenol lies in its modified physicochemical properties, including enhanced solubility in cosmetic oils and improved handling characteristics for formulation.

Direct substitution of Panthenyl ethyl ether with its parent compound, D-panthenol, is often unfeasible and can compromise formulation stability and performance. The addition of the ethyl ether group fundamentally alters the molecule's polarity, making it readily miscible in certain cosmetic oils where D-panthenol is insoluble. This enhanced lipophilicity is theorized to improve penetration into hydrophobic barriers like hair shafts and the stratum corneum. Furthermore, Panthenyl ethyl ether offers significant processing advantages due to its lower viscosity and lack of stickiness at higher concentrations, simplifying incorporation into diverse cosmetic bases. In vivo studies also suggest it provides a more gradual, sustained release of active pantothenic acid compared to D-panthenol, creating a 'vitamin depot' effect that is critical for long-lasting efficacy claims.

Superior Solubility in Anhydrous and Oil-Based Formulations

Panthenyl ethyl ether demonstrates a distinct solubility profile that is critical for formulating anhydrous products and oil-based serums. Unlike its parent compound, D-panthenol, which is generally insoluble in non-polar oils, Panthenyl ethyl ether is readily miscible in common cosmetic oils such as corn, sunflower, and castor oil. Conversely, it is insoluble in mineral oil and paraffin, allowing for precise formulation design in complex emulsions. This makes it a necessary choice for creating clear, stable, oil-based systems without the need for complex solubilizers required for D-panthenol.

Evidence DimensionSolubility in Cosmetic Oils
Target Compound DataReadily miscible in corn oil, sunflower oil, peanut oil, and castor oil.
Comparator Or BaselineD-Panthenol: Generally insoluble in these oils.
Quantified DifferenceQualitatively different (miscible vs. insoluble).
ConditionsStandard laboratory conditions for cosmetic formulation.

This enables the development of stable, high-clarity, water-free cosmetic products like hair oils and serums that cannot be achieved with D-panthenol.

Sustained Bio-conversion Creates a 'Vitamin Depot' Effect on Skin

In vivo studies in rats directly comparing dermal application of D-Panthenol and D-Panthenyl Ethyl Ether demonstrate a significant difference in the rate of conversion to the active form, pantothenic acid. Following application, analysis of urinary excretion showed that D-Panthenyl Ethyl Ether exhibited a more gradual and delayed conversion compared to D-Panthenol. This slower metabolic conversion results in a 'vitamin depot' effect, providing a sustained release of pantothenic acid within the skin over a longer period. This pharmacokinetic profile is a key differentiator for applications requiring long-lasting moisturizing or soothing effects.

Evidence DimensionRate of Conversion to Pantothenic Acid (in vivo)
Target Compound DataGradual and delayed conversion over 114 hours.
Comparator Or BaselineD-Panthenol: More rapid conversion.
Quantified Difference70% total conversion for D-Panthenyl Ethyl Ether vs. 100% for D-Panthenol over 114h, indicating a slower release profile for the ether.
ConditionsDermal application on rats, with pantothenic acid levels measured in urine up to 114 hours post-application.

For leave-on skin and hair products, this sustained release mechanism can support claims of long-lasting hydration and barrier support, a key performance indicator not offered by the rapid-conversion profile of D-panthenol.

Improved Handling and Processing Properties in Formulations

From a manufacturing and procurement standpoint, Panthenyl ethyl ether offers significant advantages in handling over D-panthenol. It is a viscous liquid with a lower viscosity than D-panthenol, which often requires heating to handle effectively. Furthermore, Panthenyl ethyl ether is noted for its lack of stickiness, even at higher concentrations, a common formulation challenge with D-panthenol. This allows for easier and more energy-efficient incorporation into cosmetic bases and can lead to a more elegant final product feel without tackiness.

Evidence DimensionPhysical Handling Properties
Target Compound DataAcceptable viscosity (no warming-up needed), lack of stickiness at high concentrations.
Comparator Or BaselineD-Panthenol: Higher viscosity (often requires warming), can be sticky/tacky in formulations.
Quantified DifferenceQualitative but critical for manufacturing efficiency and final product aesthetics.
ConditionsStandard cosmetic manufacturing processes.

This reduces manufacturing complexity, lowers energy costs by eliminating heating steps, and improves the sensory profile of the final cosmetic product.

Enhanced Hair Conditioning and Damage Prevention

The enhanced lipophilicity of Panthenyl ethyl ether facilitates greater penetration into the hair shaft, leading to long-lasting moisturization and improved mechanical properties. This translates to better combability of wet hair, increased gloss, and improved elasticity. A patent for a hair conditioning composition specifies that a mixture of 9 parts D-panthenyl ethyl ether to 1 part D-panthenol provides a synergistic decrease in friction between hair fibers. This reduction in inter-fiber friction is critical for preventing mechanical damage (abrasion) during combing and brushing, especially for damaged hair.

Evidence DimensionHair Conditioning Performance
Target Compound DataExcellent deposition and penetration, long-lasting moisturization, improved combability, synergistic friction reduction when combined with D-panthenol.
Comparator Or BaselineD-Panthenol: A well-established hair conditioning agent.
Quantified DifferenceA patented formulation cites a 9:1 weight ratio with D-panthenol for superior friction reduction.
ConditionsTopical application in hair care compositions such as conditioners and rinses.

For developing high-performance hair care products, particularly those targeting damage repair and prevention, the superior penetration and friction-reducing properties justify its selection over or in combination with standard D-panthenol.

Formulating Water-Free and Oil-Based Serums and Treatments

Due to its miscibility in common cosmetic oils where D-panthenol is insoluble, Panthenyl ethyl ether is the indicated choice for developing stable, clear, anhydrous products such as facial oils, hair oils, and oil-based serums. Its use eliminates the need for additional solubilizers, simplifying the ingredient list and preserving the integrity of the oil base.

Leave-On Products with Long-Lasting Moisturization Claims

The demonstrated 'vitamin depot' effect, where Panthenyl ethyl ether is converted to active pantothenic acid more gradually than D-panthenol, makes it highly suitable for leave-on products. This includes night creams, long-wear foundations, and leave-in hair conditioners where sustained delivery and prolonged barrier support are key performance differentiators.

High-Performance Conditioners and Detanglers for Damaged Hair

In hair care, especially for products aimed at repairing and protecting damaged hair, Panthenyl ethyl ether's ability to penetrate the hair shaft and reduce inter-fiber friction is a primary reason for its selection. It is particularly effective in formulations for rinse-off or leave-in conditioners that aim to improve wet combing, enhance shine, and prevent mechanical damage from styling.

Cosmetic Formulations Requiring Simplified Manufacturing

For industrial-scale manufacturing, the superior handling properties of Panthenyl ethyl ether—specifically its lower viscosity and non-tacky nature—can streamline the production process. It is the preferred option when reducing batch processing time, eliminating heating steps associated with high-viscosity materials, and improving the final sensory feel of a product are procurement priorities.

UNII

F4WMF8NX3B

Other CAS

667-83-4

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Dates

Last modified: 04-14-2024

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